molecular formula C24H17FN4O4 B2796185 3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1251709-12-2

3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2796185
CAS No.: 1251709-12-2
M. Wt: 444.422
InChI Key: DKMWNNBJGUOBGA-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Derivatives of the pyrazoloquinoline family, including the compound , have been synthesized through various methods. For instance, Coutts and El-Hawari (1977) described the preparation and properties of certain spiro compounds, which are structurally related to pyrazoloquinolines (Coutts & El-Hawari, 1977). Similarly, Nagarajan and Shah (1992) explored the synthesis of pyrazolo[3,4-c]quinoline derivatives (Nagarajan & Shah, 1992).

  • Chemical Properties : Studies have investigated the chemical properties of these derivatives, such as their photophysical properties, fluorescence behavior, and electrochemical properties. For example, Mac et al. (2007) compared the fluorescence behavior of different dyes in this chemical family (Mac et al., 2007).

Applications in Fluorescence and Sensing

  • Fluorescent Materials : Pyrazoloquinoline derivatives have been reported as efficient fluorescent materials. Mu et al. (2010) discussed the quenching and recovery of fluorescence in these compounds, highlighting their potential in light-emitting devices (Mu et al., 2010).

  • Molecular Sensors : Rurack et al. (2002) described the use of a pyrazoloquinoline chromophore in the construction of molecular sensors, demonstrating its potential in fluorescence enhancement and ion recognition (Rurack et al., 2002).

Potential Pharmaceutical Applications

  • Interferon Inducing Activities : Crenshaw et al. (1976) reported on the interferon-inducing activities of derivatives related to pyrazoloquinolines, indicating potential pharmaceutical applications (Crenshaw, Luke, & Siminoff, 1976).

  • Antibacterial Activity : Tomišić et al. (2002) synthesized new ciprofloxacin derivatives, including fluoroquinoline compounds, and tested their antibacterial activity, although they found lower activities compared to ciprofloxacin itself (Tomišić et al., 2002).

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O4/c1-32-21-9-6-14(10-22(21)33-2)23-19-13-26-20-8-7-15(25)11-18(20)24(19)28(27-23)16-4-3-5-17(12-16)29(30)31/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMWNNBJGUOBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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